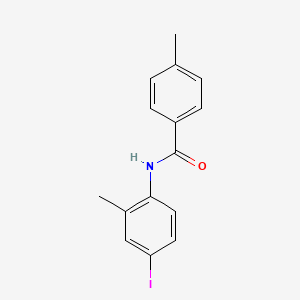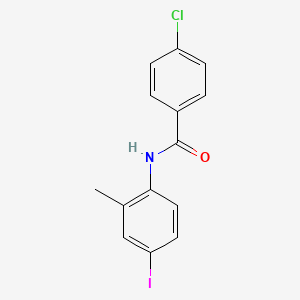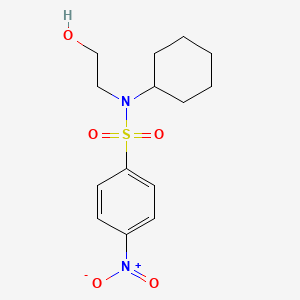
N-(4-iodo-2-methylphenyl)-4-methylbenzamide
Übersicht
Beschreibung
N-(4-iodo-2-methylphenyl)-4-methylbenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and biotechnology. This compound is commonly referred to as IMPY, and it is a member of the benzamide family of compounds. IMPY is a white crystalline solid that is soluble in organic solvents such as chloroform, methanol, and ethanol.
Wirkmechanismus
The mechanism of action of N-(4-iodo-2-methylphenyl)-4-methylbenzamide involves its ability to selectively bind to specific biomolecules such as beta-amyloid plaques and enzymes. The binding of IMPY to these biomolecules results in inhibition of their activity, which can be used for various applications such as enzyme inhibition and biosensors.
Biochemical and Physiological Effects:
N-(4-iodo-2-methylphenyl)-4-methylbenzamide has been shown to have various biochemical and physiological effects. Studies have shown that IMPY can selectively bind to beta-amyloid plaques, which are a hallmark of Alzheimer's disease, and can be used for imaging and diagnosis of the disease. IMPY has also been shown to inhibit the activity of various enzymes such as carbonic anhydrase and acetylcholinesterase, which can be used for the treatment of various diseases such as glaucoma, epilepsy, and Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-iodo-2-methylphenyl)-4-methylbenzamide has several advantages and limitations for lab experiments. One of the advantages is that it is a highly selective probe that can be used for the detection of specific biomolecules such as beta-amyloid plaques and enzymes. Another advantage is that it is a fluorescent probe that can be used for the development of biosensors. However, one of the limitations is that it is a toxic compound that requires careful handling and disposal.
Zukünftige Richtungen
There are several future directions for the research on N-(4-iodo-2-methylphenyl)-4-methylbenzamide. One future direction is the development of new diagnostic tools for Alzheimer's disease using IMPY as a probe. Another future direction is the development of new inhibitors for enzymes such as carbonic anhydrase and acetylcholinesterase using IMPY as a scaffold. Additionally, future research can focus on the development of new biosensors using IMPY as a fluorescent probe for the detection of various biomolecules.
Wissenschaftliche Forschungsanwendungen
N-(4-iodo-2-methylphenyl)-4-methylbenzamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and biotechnology. In medicinal chemistry, IMPY has been investigated as a potential diagnostic tool for Alzheimer's disease. Studies have shown that IMPY can selectively bind to beta-amyloid plaques, which are a hallmark of Alzheimer's disease, and can be used for imaging and diagnosis of the disease.
In biochemistry, IMPY has been studied for its potential applications in enzyme inhibition. Studies have shown that IMPY can inhibit the activity of various enzymes such as carbonic anhydrase and acetylcholinesterase. This inhibition can be used for the treatment of various diseases such as glaucoma, epilepsy, and Alzheimer's disease.
In biotechnology, IMPY has been investigated for its potential applications in biosensors. Studies have shown that IMPY can be used as a fluorescent probe for the detection of various biomolecules such as proteins and nucleic acids. This can be used for the development of biosensors for various applications such as medical diagnostics and environmental monitoring.
Eigenschaften
IUPAC Name |
N-(4-iodo-2-methylphenyl)-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14INO/c1-10-3-5-12(6-4-10)15(18)17-14-8-7-13(16)9-11(14)2/h3-9H,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYJXGGUPLYLLKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)I)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-{[(3-chlorophenyl)amino]carbonyl}-N'-cyclohexylidenebenzohydrazide](/img/structure/B3743533.png)

![4-bromo-3-[(diethylamino)sulfonyl]-N-(3-nitrophenyl)benzamide](/img/structure/B3743545.png)
![N-[4-(benzyloxy)phenyl]-4-nitrobenzenesulfonamide](/img/structure/B3743566.png)
![2-(2-thienyl)-N'-tricyclo[3.3.1.1~3,7~]dec-2-ylidene-4-quinolinecarbohydrazide](/img/structure/B3743579.png)

![dimethyl 2-[(2,6-dimethoxybenzoyl)amino]terephthalate](/img/structure/B3743597.png)

![1-{4-[4-(2,3,4-trimethoxybenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B3743619.png)

![4-bromo-3-[(diethylamino)sulfonyl]-N-(3-methylphenyl)benzamide](/img/structure/B3743628.png)
